1-(Bromomethyl)-2,5-difluoro-4-nitrobenzene
Overview
Description
1-(Bromomethyl)-2,5-difluoro-4-nitrobenzene is an organic compound characterized by the presence of fluorine, nitro, and bromine substituents on a benzyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-2,5-difluoro-4-nitrobenzene typically involves a multi-step process starting from benzene derivatives. The key steps include:
Nitration: Introduction of the nitro group to the benzene ring.
Fluorination: Substitution of hydrogen atoms with fluorine atoms at the 2 and 5 positions.
Bromination: Introduction of the bromine atom to the benzyl position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-2,5-difluoro-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium alkoxides, thiols, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.
Electrophilic Aromatic Substitution: Reagents like bromine, chlorine, or nitric acid in the presence of a catalyst such as aluminum chloride.
Major Products:
Nucleophilic Substitution: Corresponding substituted benzyl derivatives.
Reduction: 2,5-Difluoro-4-aminobenzyl bromide.
Electrophilic Aromatic Substitution: Various substituted benzyl derivatives depending on the electrophile used.
Scientific Research Applications
1-(Bromomethyl)-2,5-difluoro-4-nitrobenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Potential use in the development of pharmaceuticals due to its ability to modify biological targets.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-2,5-difluoro-4-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the nitro group can undergo reduction to form amines. The fluorine atoms influence the electronic properties of the benzene ring, affecting its reactivity in electrophilic aromatic substitution reactions .
Comparison with Similar Compounds
- 2,4-Difluorobenzyl bromide
- 4,5-Dimethoxy-2-nitrobenzyl bromide
- 4-Nitrobenzyl bromide
Comparison: 1-(Bromomethyl)-2,5-difluoro-4-nitrobenzene is unique due to the presence of both fluorine and nitro groups, which significantly alter its reactivity compared to other benzyl bromides. The fluorine atoms increase the electron-withdrawing effect, making the compound more reactive towards nucleophiles and electrophiles .
Properties
IUPAC Name |
1-(bromomethyl)-2,5-difluoro-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO2/c8-3-4-1-6(10)7(11(12)13)2-5(4)9/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRVJTGLMGTMBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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